REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([CH:14]=[O:15])=[CH:9][C:8]=1[O:16][CH3:17])(=O)=O.CCOC(C)=O.[CH3:26][N:27](C=O)C>[C-]#N.[Zn+2].[C-]#N>[CH:14]([C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:26]#[N:27])=[C:8]([O:16][CH3:17])[CH:9]=1)=[O:15] |f:3.4.5|
|
Name
|
4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=C(C(=C1)C)C=O)OC)(F)F
|
Name
|
tetrakis triphenylphosphine palladium (0)
|
Quantity
|
20.34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
zinc cyanide
|
Quantity
|
55.1 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 110° C. under nitrogen atmosphere for 8 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed two times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified by column chromatography (silica gel, ethylacetate/hexanes 3:7) which
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=C(C#N)C=C1C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |